3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy
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Overview
Description
“3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy” is a complex organic compound that features a pyrrolidine ring substituted with a formyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy” typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Substitution with Pyridinyl Group: The pyridinyl group can be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could convert the formyl group to an alcohol or other reduced forms.
Substitution: The pyridinyl group may participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction might produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-4-(3-pyridinyl)-1H-pyrrol-1-yloxy” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: Lacks the formyl and pyridinyl groups, making it less functionalized.
3-Formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: Similar but without the pyridinyl group.
4-(3-Pyridinyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy: Lacks the formyl group.
Properties
CAS No. |
1379779-16-4 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.31 |
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-4-pyridin-3-ylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C14H18N2O2/c1-13(2)11(9-17)12(14(3,4)16(13)18)10-6-5-7-15-8-10/h5-9,18H,1-4H3 |
InChI Key |
APTALNPNDVLSQZ-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C(N1O)(C)C)C2=CN=CC=C2)C=O)C |
Origin of Product |
United States |
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